molecular formula C8H8N2O5 B1426572 Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate CAS No. 1167056-52-1

Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate

Cat. No. B1426572
M. Wt: 212.16 g/mol
InChI Key: TUWWEHHZZMCXIS-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as MMNPC and is a pyridine-based molecule that has a nitro group and a methyl ester group attached to it.

Scientific Research Applications

Organic Synthesis and Material Production

Methyl 3-methyl-4-nitro-1-oxo-1λ5-pyridine-2-carboxylate and related compounds serve as intermediates in the synthesis of various organic materials. For instance, the novel method for synthesizing 4-nitro 2-diethylamino 5-methyl pyridine highlights an eco-friendly and efficient approach, bypassing the need for chromatographic separation, which is crucial for pharmaceutical synthesis and organic material production (Wang, 2021).

Spectroscopic and Structural Analysis

Pyridine derivatives, including those related to methyl 3-methyl-4-nitro-1-oxo-1λ5-pyridine-2-carboxylate, have been extensively studied for their structural features using spectroscopic methods. Research on such derivatives reveals insights into their optical properties and structural configurations, contributing to the understanding of their potential applications in various fields (Cetina et al., 2010).

Chemical Modification for Enhanced Properties

The modification of pyridine moieties, as seen in the displacement of the methyl group in certain pyridine derivatives, is explored to optimize biological properties, such as analgesic effects. This type of chemical modification aims to enhance the efficacy and potential therapeutic applications of these compounds (Ukrainets et al., 2015).

Molecular Switches and Sensing Applications

Methyl 3-methyl-4-nitro-1-oxo-1λ5-pyridine-2-carboxylate-related compounds can act as molecular switches, playing a significant role in sensing applications. Such compounds have been utilized in constructing reversible test strips for detecting ions, demonstrating their potential in analytical chemistry and environmental monitoring (Bhattacharyya et al., 2017).

Cytotoxicity and Anticancer Research

Research into thieno[2,3-b]pyridine derivatives, which are structurally related to methyl 3-methyl-4-nitro-1-oxo-1λ5-pyridine-2-carboxylate, reveals their cytotoxic effects against sensitive and multidrug-resistant leukemia cells. This highlights the potential of such compounds in the development of new anticancer agents (Al-Trawneh et al., 2021).

Palladium-Catalyzed Synthesis

The use of palladium-catalyzed couplings and intramolecular cyclizations in the synthesis of new thieno[3,2-b]pyridine derivatives, related to the chemical structure of interest, showcases advanced synthetic methodologies that contribute to the expansion of heterocyclic chemistry (Calhelha & Queiroz, 2010).

properties

IUPAC Name

methyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-6(10(13)14)3-4-9(12)7(5)8(11)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWWEHHZZMCXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C(=O)OC)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717995
Record name Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate

CAS RN

1167056-52-1
Record name Methyl 3-methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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